

Penicillium roqueforti strains that produce Eremofortin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eremofortin C*

Cat. No.: *B1259007*

[Get Quote](#)

An In-depth Technical Guide to Penicillium roqueforti Strains Producing **Eremofortin C**

For Researchers, Scientists, and Drug Development Professionals

Abstract

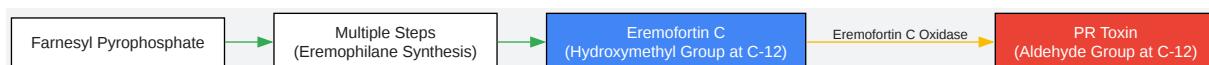
Penicillium roqueforti, a fungus renowned for its role in the maturation of blue-veined cheeses, is also a prolific producer of a diverse array of secondary metabolites. Among these are the eremophilane-type sesquiterpenoids, including **Eremofortin C** (EC). **Eremofortin C** is a significant intermediate in the biosynthesis of the mycotoxin PR toxin.^{[1][2][3]} Understanding the strains that produce **Eremofortin C**, the conditions that favor its synthesis, and the methodologies to isolate and quantify it is crucial for research in mycotoxicology, fungal genetics, and drug discovery. This document provides a comprehensive technical overview of *P. roqueforti* strains known to produce **Eremofortin C**, detailing the biosynthetic pathway, experimental protocols for its production and analysis, and quantitative data from various studies.

Data on Eremofortin C Production

Quantitative analysis of **Eremofortin C** production is essential for strain selection and optimization of culture conditions. Production levels are highly dependent on the specific strain, culture medium, and physical parameters such as temperature, pH, and aeration.^{[1][3]} Several studies have quantified the production of **Eremofortin C** and its related metabolites.

A study of 17 different *Penicillium roqueforti* strains from the American Type Culture Collection (ATCC) found that 13 were capable of producing **Eremofortin C** and PR toxin.[1][4] The production of these metabolites was found to be significantly influenced by the culture medium, with growth on cereals like corn yielding greater amounts than on legumes.[1] Optimal conditions for the production of both EC and PR toxin were identified as a temperature range of 20 to 24°C and a pH of approximately 4.0.[1][3] Furthermore, stationary cultures demonstrated higher toxin production compared to shaken cultures.[1][3]

The table below summarizes quantitative data from time-course studies on specific strains, illustrating the dynamics of **Eremofortin C** production.


Strain	Culture Conditions	Time Point	Eremofortin C (mg/culture)	PR Toxin (mg/culture)	Mycelial Dry Weight (g/culture)	Reference
P. roqueforti NRRL 849	2% yeast extract, 15% sucrose; stationary culture at 25°C	Day 10	~2.5	~1.0	~1.5	[2]
Day 14		~1.0	~8.0	~1.8	[2]	
Day 18		<0.5	~12.0	~1.9	[2]	
P. roqueforti "B Strain"	2% yeast extract, 15% sucrose; stationary culture at 25°C	Day 10	~3.0	<0.5	~1.2	[2]
Day 14		~1.5	~1.0	~1.6	[2]	
Day 18		<0.5	~1.5	~1.7	[2]	

Note: Production values are estimated from graphical data presented in the cited literature.[2]

Biosynthesis of Eremofortin C and PR Toxin

Eremofortin C belongs to the eremophilane family of sesquiterpenoids.[2][5][6][7] Its biosynthesis originates from the isoprenoid pathway. The key transformation in this specific metabolic route is the conversion of **Eremofortin C** into PR toxin. This reaction involves the oxidation of the hydroxymethyl group at the C-12 position of **Eremofortin C** to an aldehyde group.[3][8] This single enzymatic step is responsible for the conversion of the non-toxic EC

into the biologically active and toxic PR toxin.[3] The enzyme catalyzing this reaction has been identified as **Eremofortin C** oxidase, which notably does not require NAD+ or NADP+ for its activity.[8] Time-course studies have confirmed this precursor-product relationship, showing that the peak production of **Eremofortin C** consistently precedes the peak production of PR toxin.[2][3] As **Eremofortin C** levels decrease in the culture, PR toxin levels increase, indicating a direct conversion.[2]

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to **Eremofortin C** and its subsequent conversion to PR Toxin.

Experimental Protocols

The following sections detail the methodologies for the cultivation of **Eremofortin C**-producing *P. roqueforti* strains and the subsequent extraction and quantification of the metabolite. These protocols are synthesized from methods described in the scientific literature.[2]

Strain Maintenance and Inoculum Preparation

- Strains: *Penicillium roqueforti* strains, such as NRRL 849 or ATCC 48778, are suitable for **Eremofortin C** production.[2][9]
- Maintenance Medium: Maintain cultures on potato dextrose agar (PDA) slants.
- Inoculum: Prepare a spore suspension by washing the surface of a mature PDA slant culture with sterile water. This suspension is used to inoculate the liquid production medium.

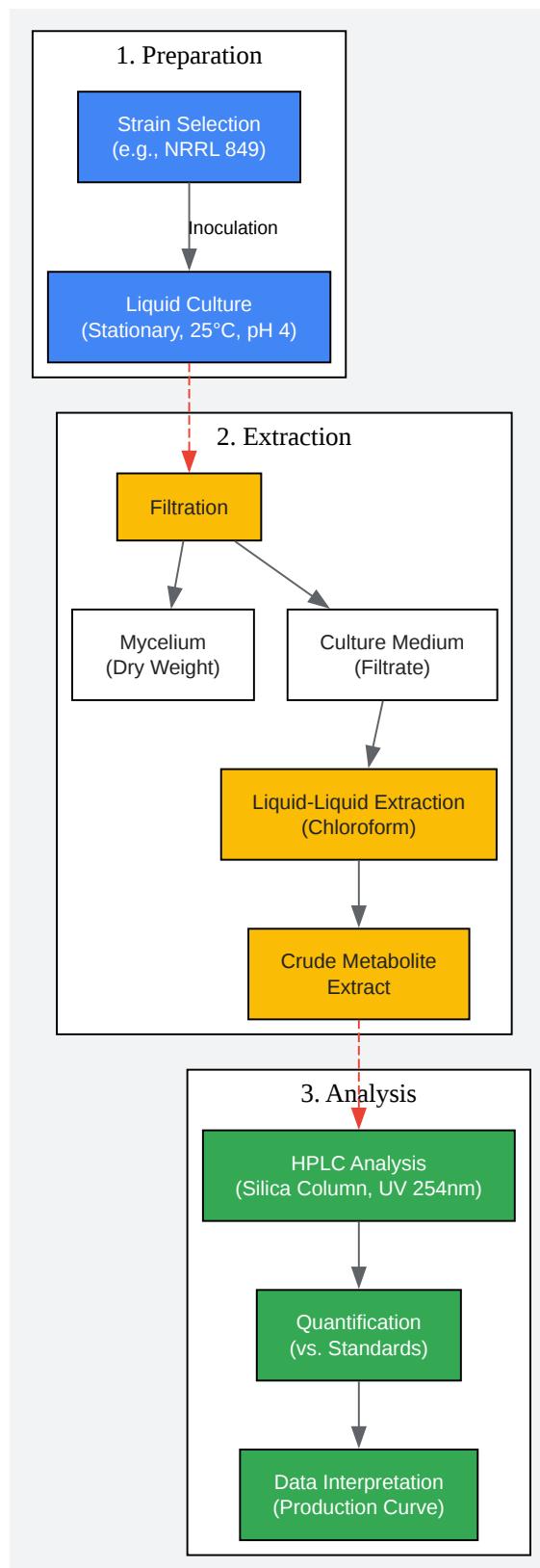
Culture for **Eremofortin C** Production

- Production Medium: A common medium is a 2% yeast extract and 15% sucrose solution. The initial pH should be adjusted to approximately 4.0 for optimal production.[1][3]

- Cultivation: Dispense the medium into Roux bottles or similar vessels that provide a large surface area. Inoculate with the spore suspension.
- Incubation: Incubate the bottles as stationary cultures in the dark. The optimal temperature is between 20-25°C.^{[1][2][3]} Cultures are typically grown for 14-21 days, with samples taken at various time points for analysis.

Metabolite Extraction

- Separation: At each time point, filter the cultures to separate the mycelium from the liquid medium.
- Mycelium Processing: Wash the collected mycelial mats with demineralized water. For dry weight determination, desiccate the mycelium in an oven at 110°C to a constant weight. For metabolite analysis, the mycelium can be blended with water and then extracted.
- Liquid-Liquid Extraction: Gather the culture filtrate (medium) and extract it multiple times with a non-polar solvent such as chloroform in a separatory funnel.
- Concentration: Collect the chloroform phases and evaporate them to dryness under reduced pressure to yield a crude extract containing **Eremofortin C** and other metabolites.


Quantification by HPLC

- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Column: A Microporasil 10-µm silica gel column (e.g., 4 mm ID by 30 cm long) is effective for separation.^[2]
- Mobile Phase: An isocratic elution with a solvent mixture such as chloroform-tetrahydrofuran (75:25, vol/vol) at a flow rate of 1.5 ml/min can be used.^[2]
- Detection: Monitor the eluent at a wavelength of 254 nm, where **Eremofortin C** and PR toxin absorb.^[2]
- Quantification: Prepare standard solutions of purified **Eremofortin C** at known concentrations to generate a calibration curve. Quantify the amount of **Eremofortin C** in the

crude extracts by comparing the peak height or area to the standard curve.

Experimental and Analytical Workflow

The overall process for identifying, producing, and quantifying **Eremofortin C** from *P. roqueforti* follows a systematic workflow. This involves initial strain selection and cultivation, followed by extraction of the target metabolite, and finally, its separation and quantification using analytical chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for the production and quantification of **Eremofortin C** from *Penicillium roqueforti*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Factors affecting the production of eremofortin C and PR toxin in *Penicillium roqueforti* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Factors affecting the production of eremofortin C and PR toxin in *Penicillium roqueforti* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by *Penicillium roqueforti* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by *Penicillium roqueforti* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CECT [cect.org]
- To cite this document: BenchChem. [Penicillium roqueforti strains that produce Eremofortin C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1259007#penicillium-roqueforti-strains-that-produce-eremofortin-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com